4-Bromo-2-nitro-6-(propan-2-yl)aniline
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Overview
Description
4-Bromo-2-nitro-6-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and an isopropyl group attached to an aniline ring
Mechanism of Action
Mode of Action:
BNA interacts with these essential thiols through two distinct reactions:
The net result is a growth inhibition in bacteria. BNA essentially slows down bacterial growth, making it an effective antimicrobial agent .
Action Environment:
Environmental factors impact BNA’s efficacy and stability. pH, temperature, and humidity affect its performance. For instance, BNA may degrade under extreme conditions, reducing its antimicrobial potency.
Remember, BNA’s role as an antimicrobial underscores its importance in various industrial processes, from water cooling towers to metalworking fluids. Understanding its mechanism of action helps us appreciate its versatile applications ! 🌐
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(propan-2-yl)aniline typically involves a multi-step process. One common method includes:
Nitration: The nitration of 4-bromo-2-isopropylaniline to introduce the nitro group.
Reduction: The reduction of the nitro group to an amine group.
Substitution: The substitution of the bromine atom with other functional groups if required.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-6-(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of halogenated derivatives.
Scientific Research Applications
4-Bromo-2-nitro-6-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the isopropyl group.
2-Bromo-4-isopropyl-6-nitroaniline: Similar structure with different positioning of functional groups.
4-Bromo-2-nitro-6-methylaniline: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
4-Bromo-2-nitro-6-(propan-2-yl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the isopropyl group can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
4-bromo-2-nitro-6-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQCPZLZGMHBKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244512 |
Source
|
Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-65-0 |
Source
|
Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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